4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid
Overview
Description
“4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid” is a chemical compound with the empirical formula C4H2BrN3O4 . It is part of a collection of unique chemicals provided by Sigma-Aldrich . The compound is a solid and is used by early discovery researchers .
Molecular Structure Analysis
The molecular structure of “this compound” has been studied . The compound forms a monoclinic crystal structure with a space group of P 2 1 / c . The compound also exhibits a high capacity for non-covalent bonding .Physical and Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 235.98 . The SMILES string representation of the compound is BrC(C(N+=O)=NN1)=C1C(O)=O .Scientific Research Applications
Nucleophilic Substitution Reactions
The compound 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid participates in nucleophilic substitution reactions. It reacts with arylamines in aqueous solutions containing monovalent copper salts, forming 4-arylamino- and 4-hydroxy substituted nitropyrazolecarboxylic acids (Manaev, Perevalov, Andreeva & Stepanov, 1986).
Synthesis of Pyrazole Derivatives
This compound is involved in the synthesis of various pyrazole derivatives. These derivatives are synthesized under mild conditions and have diverse structures characterized by different analytical techniques (Zhang, Liu, Jin & Sun, 2006).
Antimicrobial and Antiinflammatory Activities
Research has also been conducted on the antimicrobial, antiinflammatory, and antiproliferative activities of heterocycles derived from this compound. These studies highlight the potential of these compounds in medical and pharmaceutical applications (Narayana, Ashalatha, Raj & Sarojini, 2009).
Synthesis and Biological Activities
The compound has been used in the synthesis of novel pyrazole derivatives with evaluated insecticidal and fungicidal activities. This illustrates its potential in agricultural and pest control applications (Zhu, Wang, Zhang, Xiong, Yu & Li, 2014).
Synthesis of Energetic Compounds
This compound is also instrumental in the synthesis of energetic compounds. These compounds have been studied for their thermal stability and sensitivity, highlighting their potential in materials science and engineering (Zheng, Zhao, Qi, Wang & Liu, 2020).
Safety and Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . The product is sold “as-is” without any representation or warranty .
Mechanism of Action
Target of Action
Pyrazoles, the class of compounds to which it belongs, are known to possess many biological and pharmaceutical properties .
Mode of Action
It’s known that pyrazoles can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazoles are known to interact with various biochemical pathways, leading to downstream effects .
Result of Action
Pyrazoles are known to have various biological and pharmaceutical effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid. For instance, the compound was dissolved in warm ethanol for crystallization .
Biochemical Analysis
Biochemical Properties
4-Bromo-5-nitro-1H-pyrazole-3-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit oxidative phosphorylation, the ATP-32P exchange reaction, and energy-dependent and independent calcium uptake . These interactions suggest that this compound can modulate cellular energy metabolism and calcium signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to inhibit oxidative phosphorylation, which can lead to alterations in ATP production and energy homeostasis . Additionally, its impact on calcium uptake can affect various calcium-dependent cellular processes, including muscle contraction, neurotransmitter release, and cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to interact with enzymes involved in oxidative phosphorylation, leading to inhibition of ATP production . This compound also affects calcium transport mechanisms, which can influence calcium signaling pathways and cellular responses. These interactions highlight the compound’s potential as a modulator of cellular energy metabolism and calcium homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can form stable complexes with metal ions, which may affect its bioavailability and activity . Additionally, the compound’s impact on cellular processes may vary depending on the duration of exposure and the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects on cellular energy metabolism and calcium signaling. At higher doses, it may cause toxic or adverse effects, such as disruption of ATP production and calcium homeostasis . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to energy metabolism and calcium signaling. The compound interacts with enzymes and cofactors involved in oxidative phosphorylation, leading to inhibition of ATP production . Additionally, its impact on calcium transport mechanisms can influence metabolic flux and metabolite levels, further highlighting its role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form stable complexes with metal ions can affect its localization and accumulation in specific cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and activity in different tissues.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its interactions with enzymes and transporters involved in oxidative phosphorylation and calcium transport can influence its localization and activity within the cell . Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrN3O4/c5-1-2(4(9)10)6-7-3(1)8(11)12/h(H,6,7)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVPVIOGABUWIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1C(=O)O)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346949 | |
Record name | 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84547-93-3 | |
Record name | 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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